![molecular formula C20H17N5O4 B2970614 N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide CAS No. 1207027-81-3](/img/structure/B2970614.png)
N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide
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Description
N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C20H17N5O4 and its molecular weight is 391.387. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Radioligand Development for PET Imaging : A study by Dollé et al. (2008) discussed the synthesis of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with fluorine atoms in their structure for labeling with fluorine-18. This facilitates in vivo imaging using positron emission tomography (PET), underscoring the relevance of such compounds in medical diagnostics (Dollé et al., 2008).
Anticancer Activity : Al-Sanea et al. (2020) synthesized derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide and tested them for anticancer activity. One compound demonstrated notable cancer cell growth inhibition against several cancer cell lines, highlighting the potential of these compounds in cancer therapy (Al-Sanea et al., 2020).
Antimicrobial and Anti-inflammatory Properties : Various studies have explored the synthesis and biological evaluation of compounds with similar structures, revealing promising antimicrobial, anti-inflammatory, and antinociceptive activities. For example, compounds synthesized by Selvam et al. (2012) showed significant antinociceptive and anti-inflammatory activities, demonstrating the therapeutic potential of such derivatives in pain and inflammation management (Selvam et al., 2012).
properties
IUPAC Name |
N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-28-12-19(27)22-17-10-15(16-8-5-9-29-16)24-25(17)20-21-14(11-18(26)23-20)13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,22,27)(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFBFSNBZXTHGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135955455 |
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